3-Methylisothiazole-4-carboxylic acid
CAS No.: 15903-66-9
Cat. No.: VC20987232
Molecular Formula: C5H5NO2S
Molecular Weight: 143.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15903-66-9 |
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Molecular Formula | C5H5NO2S |
Molecular Weight | 143.17 g/mol |
IUPAC Name | 3-methyl-1,2-thiazole-4-carboxylic acid |
Standard InChI | InChI=1S/C5H5NO2S/c1-3-4(5(7)8)2-9-6-3/h2H,1H3,(H,7,8) |
Standard InChI Key | BOTUFHIAKJCIPY-UHFFFAOYSA-N |
SMILES | CC1=NSC=C1C(=O)O |
Canonical SMILES | CC1=NSC=C1C(=O)O |
Introduction
Chemical Structure and Fundamental Properties
3-Methylisothiazole-4-carboxylic acid is characterized by its isothiazole ring structure, which contains both sulfur and nitrogen atoms in a five-membered heterocyclic arrangement. The compound features a methyl group at the 3-position and a carboxylic acid functional group at the 4-position of the isothiazole ring . This structural configuration contributes significantly to its chemical reactivity and biological properties.
The compound typically appears as a colorless to pale yellow solid with good solubility in polar solvents due to the presence of the carboxylic acid group . This solubility profile facilitates its application in various laboratory and industrial processes, particularly in the development of pharmaceutical formulations.
Identification Parameters
The following table presents the key identification parameters for 3-Methylisothiazole-4-carboxylic acid:
Physical and Chemical Properties
Physical Properties
The physical characteristics of 3-Methylisothiazole-4-carboxylic acid are fundamental to understanding its behavior in various chemical and biological systems. The compound exhibits distinct properties that influence its applications across scientific disciplines.
Property | Description |
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Physical State | Colorless to pale yellow solid |
Solubility | Readily soluble in polar solvents |
Appearance | Crystalline solid |
Stability | Stable under standard laboratory conditions |
Chemical Reactivity
The chemical reactivity of 3-Methylisothiazole-4-carboxylic acid is primarily dictated by two key functional groups:
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The carboxylic acid group at the 4-position facilitates various chemical transformations, including esterification, amidation, and reduction reactions .
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The isothiazole ring system contributes to the compound's ability to interact with biological targets, potentially through hydrogen bonding, π-stacking interactions, and coordination with metal ions in enzymatic systems .
The compound can participate in numerous organic reactions, making it a valuable intermediate in synthetic chemistry. These reactions include nucleophilic additions, electrophilic substitutions, and coupling reactions that target either the carboxylic acid functionality or positions on the isothiazole ring.
Biological Activities
Antimicrobial Properties
One of the most significant biological activities of 3-Methylisothiazole-4-carboxylic acid is its antimicrobial effect. The compound has demonstrated capacity to inhibit the growth of various microorganisms, making it valuable for applications in agriculture and pharmaceutical development .
The antimicrobial activity is believed to result from the compound's ability to interfere with essential metabolic processes in microbial cells, potentially through interactions with specific enzymes or cellular components. This property positions the compound as a potential lead structure for developing novel antimicrobial agents to address growing concerns about antimicrobial resistance.
Other Biological Effects
Beyond antimicrobial activity, 3-Methylisothiazole-4-carboxylic acid may exhibit a range of additional biological effects, including:
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Antifungal properties that complement its antibacterial activities
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Enzyme inhibition capabilities that could be exploited for therapeutic applications
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Potential for development into more complex bioactive compounds
These diverse biological properties highlight the compound's versatility as a building block for pharmaceutical research and development.
Derivatives and Structure-Activity Relationships
Key Derivatives
Several derivatives of 3-Methylisothiazole-4-carboxylic acid have been synthesized and studied for their enhanced or specialized biological activities:
5-Hydrazino-3-methylisothiazole-4-carboxylic Acid
This derivative has demonstrated promising anticancer activity, particularly against colorectal cancer . It serves as a substrate for synthesizing Schiff bases, which are compounds with unique biological properties . The development of this derivative represents a significant advancement in the application of isothiazole compounds in cancer research.
5-Chloro-3-methylisothiazole-4-carboxylic Acid
This chlorinated derivative and its hydrazide form have been extensively studied. The synthesis occurs through nucleophilic addition mechanisms, with the reaction of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide with various carbonyl compounds yielding different derivatives with yields ranging from 50% to 86% .
Structure-Activity Relationships
The biological activity of 3-Methylisothiazole-4-carboxylic acid and its derivatives appears to be influenced by several structural features:
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The isothiazole ring provides a rigid scaffold that can interact with biological targets
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The methyl group at the 3-position contributes to lipophilicity and may affect membrane permeability
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The carboxylic acid group at the 4-position offers a site for hydrogen bonding and further derivatization
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Substituents at the 5-position (such as hydrazino or chloro groups) significantly modify biological activity profiles
Understanding these structure-activity relationships is crucial for the rational design of new derivatives with enhanced or targeted biological properties.
Quantity | Price Range (€) | Reference |
---|---|---|
100mg | 23.00 - 44.00 | |
250mg | 32.00 - 54.00 | |
500mg | 60.00 - 224.00 | |
1g | 104.00 - 343.00 | |
5g | 306.00 - 1,018.00 | |
10g | 576.00 |
This pricing structure reflects the compound's status as a specialty chemical primarily used in research and development contexts rather than bulk industrial applications.
Industrial and Research Applications
The applications of 3-Methylisothiazole-4-carboxylic acid span multiple domains:
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Pharmaceutical research and development, particularly as a building block for bioactive compounds
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Agricultural science, potentially in the development of crop protection agents
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Chemical synthesis, as an intermediate for more complex molecular structures
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Antimicrobial research, exploring novel approaches to combat resistant organisms
The versatility of this compound in various scientific disciplines underscores its importance in contemporary chemical research.
Future Research Directions
Research on 3-Methylisothiazole-4-carboxylic acid continues to evolve, with several promising directions for future investigation:
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Development of optimized synthetic routes for more efficient and environmentally friendly production
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Further exploration of its antimicrobial spectrum and mechanisms of action
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Design and synthesis of novel derivatives with enhanced biological activities
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Investigation of potential applications in addressing antibiotic resistance
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Exploration of structure-activity relationships to guide rational design of improved compounds
As analytical techniques advance and our understanding of biological systems deepens, 3-Methylisothiazole-4-carboxylic acid will likely remain an important compound in chemical and pharmaceutical research, serving as both a subject of study and a versatile building block for developing new bioactive molecules.
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